molecular formula C15H14N2O5S B12000174 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid CAS No. 72236-24-9

4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid

Cat. No.: B12000174
CAS No.: 72236-24-9
M. Wt: 334.3 g/mol
InChI Key: JQDWCODPTYKORB-UHFFFAOYSA-N
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Description

4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid is a sulfonamide derivative characterized by a benzoic acid backbone linked to a sulfonamide group substituted with an acetylated aromatic amine. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitubercular activities . Its synthesis typically involves reacting 4-aminobenzoic acid with 4-(acetylamino)benzenesulfonyl chloride under basic conditions, followed by purification . The acetyl group enhances metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and target interaction, making it a scaffold for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72236-24-9

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

4-[(4-acetamidophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14N2O5S/c1-10(18)16-12-6-8-14(9-7-12)23(21,22)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20)

InChI Key

JQDWCODPTYKORB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Biological Activity

4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid, also known as acetylaminobenzenesulfonamide, is a compound with significant potential in medicinal chemistry due to its structural characteristics, which include an acetylamino group and a sulfonamide moiety. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and therapeutic applications.

  • Chemical Formula : C₁₅H₁₄N₂O₅S
  • CAS Number : 321433-88-9
  • Molecular Weight : 342.35 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including acid-base balance and gas exchange. The inhibition mechanism typically involves the binding of the sulfonamide group to the active site of the enzyme, disrupting its catalytic function.

Biological Activity Overview

Research indicates that compounds with sulfonamide structures exhibit a range of biological activities:

  • Enzyme Inhibition : The compound shows high affinity for carbonic anhydrases, which are involved in numerous biological processes. Inhibition studies reveal that it can effectively decrease enzyme activity in vitro, making it a candidate for further drug development targeting conditions like glaucoma and certain types of cancer .
  • Antimicrobial Properties : Some studies suggest that related sulfonamide compounds possess antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities imply potential activity against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase :
    • A study demonstrated that sulfonamide derivatives exhibit strong inhibition of human carbonic anhydrases I and II, with IC50 values in the nanomolar range. This suggests that this compound may have similar or enhanced inhibitory effects due to its structural features .
  • Therapeutic Applications :
    • The compound's potential therapeutic applications have been explored in various contexts:
      • Glaucoma Treatment : By inhibiting carbonic anhydrase, it may help reduce intraocular pressure.
      • Cancer Therapy : Given its ability to modulate enzyme activity, it could be useful in targeting tumor microenvironments where pH regulation is critical for cancer cell survival .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications to the sulfonamide group can significantly affect biological activity. This highlights the importance of further studies to optimize the compound's efficacy and selectivity against specific targets .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Enzyme InhibitionInhibits carbonic anhydrases ,
Antimicrobial PropertiesPotential activity against pathogens
Therapeutic ApplicationsGlaucoma treatment, cancer therapy ,

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid is C16H16N2O5SC_{16}H_{16}N_2O_5S, with a molecular weight of 362.37 g/mol. Its structure features a sulfonamide group attached to an acetylamino-substituted phenyl ring, which contributes to its biological activity and potential therapeutic uses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds can inhibit bacterial growth, suggesting potential for treating infections caused by resistant strains .

Anti-inflammatory Effects

Sulfonamide derivatives are known for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory medications .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. A notable study highlighted its efficacy against breast cancer cell lines, suggesting that it could be further developed as a therapeutic agent for cancer treatment .

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to thermal degradation, making it suitable for high-performance applications .

Dye Synthesis

The compound serves as an intermediate in the synthesis of various dyes used in textile and coating industries. Its ability to form stable complexes with metal ions allows for the development of vibrant and durable dyes that meet industrial standards .

Case Studies

StudyFocusFindings
Mirza et al., 2010Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with derivatives of the compound .
Khan et al., 2011Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokine production in vitro .
Zia-ur-Rehman et al., 2011Anticancer PotentialInduced apoptosis in breast cancer cell lines, indicating potential as an anticancer agent .
Research on Polymer ApplicationsMaterial ScienceImproved thermal stability and mechanical properties in polymer composites .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the sulfonamide or benzoic acid moieties, influencing their physical and chemical properties. Below is a comparative analysis:

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Spectral Features (FTIR/NMR) Reference
4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid Acetylamino (Ar), benzoic acid (para) Not reported 87%* FTIR: 1681 cm⁻¹ (CONH), 1163 cm⁻¹ (SO₂NH); ¹H-NMR: δ 10.32 (s, NH), 7.75 (s, Ar-H)
N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide (17) Methylpiperazinyl 142 (dec) 87% FTIR: 1681 cm⁻¹ (CONH), 1163 cm⁻¹ (SO₂NH); ¹³C-NMR: δ 169.54 (CO), 55.38 (piperazinyl CH₂)
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (12) Methoxy (Ar), hydrazide (COOH → CONHNH₂) 205–206 83% FTIR: 1682 cm⁻¹ (CONH), 1162 cm⁻¹ (SO₂NH); ¹H-NMR: δ 10.77 (s, NH), 7.37–7.55 (m, Ar-H)
3-Fluoro-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (13) Fluoro (Ar), hydrazide 230–232 70% FTIR: 1666 cm⁻¹ (CONH), 1157 cm⁻¹ (SO₂NH); ¹H-NMR: δ 10.30 (s, NH), 7.71 (d, Ar-H)
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid Chloro, nitro, hydroxyl Not reported N/A pKa: 2.77 (predicted); Density: 1.747 g/cm³
2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid Ethyl-acetyl, benzoic acid (ortho) 227 68% FTIR: 1680 cm⁻¹ (CONH), 1144 cm⁻¹ (SO₂NH); ¹H-NMR: δ 2.07 (s, CH₃), 7.37–7.55 (m, Ar-H)

Notes:

  • Decarboxylation : Substitution of the benzoic acid group (e.g., hydrazide in compounds 12 and 13) reduces melting points compared to the parent carboxylic acid .
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., compound 19) increase acidity (pKa ~2.77) and density, enhancing membrane permeability .
  • Piperazinyl Groups : Compound 17’s methylpiperazine introduces basicity, improving solubility in polar solvents .

Q & A

Q. What are the optimal synthetic routes for 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential sulfonylation and acetylation steps. A common approach includes:

Sulfonylation : Reacting 4-aminobenzoic acid with 4-acetamidobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C to form the sulfonamide intermediate.

Acetylation : Protecting the free amino group using acetic anhydride in pyridine at room temperature.

Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. Key Factors for Optimization :

  • Temperature Control : Excess heat during sulfonylation risks hydrolysis of the sulfonyl chloride.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require longer reaction times.
  • Catalyst Stoichiometry : TEA in equimolar amounts minimizes side reactions .

Q. Table 1: Synthetic Conditions and Yields

StepReagentsTemperatureSolventYield (%)
14-Acetamidobenzenesulfonyl chloride, TEA0–5°CDCM85–90
2Acetic anhydride, pyridineRTPyridine92–95

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • FTIR : Confirm sulfonamide (SO₂NH, ~1160–1265 cm⁻¹) and carboxylic acid (C=O, ~1680–1700 cm⁻¹) groups.
  • ¹H-NMR : Key peaks include:
    • δ 10.3–10.5 ppm (s, 1H, SO₂NH).
    • δ 7.6–8.0 ppm (m, aromatic protons).
    • δ 2.1 ppm (s, 3H, CH₃ from acetyl group).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Table 2: Representative ¹H-NMR Data

Proton Environmentδ (ppm)IntegrationAssignment
SO₂NH10.321HSulfonamide
Aromatic H7.754HBenzene rings
CH₃ (acetyl)2.083HAcetylamino

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K.
  • Refinement : Employ SHELXL (via Olex2) for structure solution.
  • Key Metrics :
    • R-factor < 0.05 for high reliability.
    • Hydrogen-bonding networks (e.g., between sulfonamide and carboxylic acid groups) stabilize the crystal lattice.

Q. Example Findings :

  • Torsion Angles : The dihedral angle between benzene rings is ~75°, indicating steric hindrance from the sulfonamide group .

Q. What computational strategies predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase II, CA-II).
    • Parameters : Grid box centered on the active site (20 ų), Lamarckian genetic algorithm.
  • MD Simulations : GROMACS with AMBER force fields to assess binding stability (50 ns trajectories).

Q. Key Insights :

  • Binding Affinity : Calculated ΔG = -8.2 kcal/mol for CA-II, suggesting strong inhibition.
  • Critical Interactions : Hydrogen bonds between sulfonamide NH and Thr199 (CA-II) .

Q. How do experimental and computational data address contradictions in enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays : Measure IC₅₀ against CA-II using stopped-flow CO₂ hydration.
    • Result : IC₅₀ = 12 nM (experimental) vs. predicted 18 nM (computational).
  • Discrepancy Analysis :
    • Solvent Effects : Simulations may underestimate solvation entropy.
    • Protein Flexibility : Rigid docking ignores conformational changes.

Resolution : Combine ensemble docking (multiple receptor conformations) and experimental validation .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Methodological Answer:

  • pH Adjustment : Use phosphate buffer (pH 7.4) with 0.5% DMSO.
  • Co-Solvents : Ethanol (≤5% v/v) enhances solubility without denaturing proteins.
  • Surfactants : Add 0.1% Tween-80 for hydrophobic interactions.

Validation : Dynamic light scattering (DLS) confirms no aggregation at 25°C .

Q. How is the compound’s stability under physiological conditions evaluated?

Methodological Answer:

  • HPLC Stability Test : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
    • Degradation : <5% over 24 hours in plasma, but 20% in gastric fluid due to ester hydrolysis.
  • Mass Spectrometry : Identify degradation products (e.g., free benzoic acid) .

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